molecular formula C16H19ClN2O4 B4296390 4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4296390
M. Wt: 338.78 g/mol
InChI Key: ZURLNRFTIBCXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a chlorophenyl group, and a hydroxyethylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolone ring.

    Addition of the Hydroxyethylamino Side Chain: This can be done through a nucleophilic substitution reaction where the hydroxyethylamino group is attached to the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxyethylamino side chain can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone
  • 4-hydroxy-2-quinolones

Uniqueness

4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-10(21)13-14(11-2-4-12(17)5-3-11)19(16(23)15(13)22)8-6-18-7-9-20/h2-5,14,18,20,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURLNRFTIBCXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)CCNCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

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